molecular formula C11H11IO4 B2695024 2-Ethoxy-4-formyl-6-iodophenyl acetate CAS No. 634171-98-5

2-Ethoxy-4-formyl-6-iodophenyl acetate

Cat. No.: B2695024
CAS No.: 634171-98-5
M. Wt: 334.109
InChI Key: WRPNUIGPWCZDKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl acetate typically involves the iodination of a suitable precursor followed by formylation and acetylation reactions. One common method is the iodination of 2-ethoxyphenol, followed by formylation using a Vilsmeier-Haack reaction, and finally acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formyl-6-iodophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl acetate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-formyl-6-iodophenyl acetate is unique due to the presence of both the iodine atom and the formyl group, which provide a combination of reactivity and functionality that is valuable in organic synthesis and research .

Biological Activity

2-Ethoxy-4-formyl-6-iodophenyl acetate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a formyl group and an iodine atom , which are critical for its reactivity and interaction with biological targets. The presence of the ethoxy group enhances its solubility, making it suitable for various applications in biochemical assays and organic synthesis.

Table 1: Structural Characteristics of this compound

ComponentDescription
Formyl GroupParticipates in nucleophilic addition reactions
Iodine AtomEngages in halogen bonding, enhancing binding affinity
Ethoxy GroupIncreases solubility in organic solvents

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Iodination : A suitable precursor undergoes iodination to introduce the iodine atom.
  • Formylation : The introduction of the formyl group is achieved through formylation reactions.
  • Acetylation : The final step involves acetylation to produce the acetate derivative.

These steps can be optimized based on the desired yield and purity of the final product .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme functions and interacting with specific proteins. Its mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thus influencing their activity.

Therapeutic Potential

Studies have shown that this compound may serve as a lead compound in drug development, particularly for targeting various diseases. Its structural properties allow it to interact with multiple biological targets, making it a versatile candidate for further investigation .

Table 2: Biological Activities of this compound

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity through covalent interactions
Binding AffinityHigh affinity for specific protein targets
Antimicrobial PotentialInvestigated for its activity against various pathogens

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has focused on the binding affinity of this compound to different enzymes, revealing that the iodine atom's halogen bonding capabilities significantly influence these interactions .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although detailed investigations are necessary to confirm these effects .
  • Comparative Analysis : Comparisons with structurally similar compounds highlight the unique advantages of this compound, particularly its enhanced reactivity due to the combination of functional groups .

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNUIGPWCZDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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